molecular formula C6H7Cl2N2O2P B13059182 (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride

(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride

Cat. No.: B13059182
M. Wt: 241.01 g/mol
InChI Key: WCWRDCLEQQQPTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is then heated to reflux, and the product is isolated by distillation or crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)

    Conditions: Reflux, inert atmosphere

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can be phosphoramidates, phosphorothioates, or phosphorates.

    Hydrolysis Products: Phosphoramidic acid derivatives.

Scientific Research Applications

(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of stable phosphoramidic derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrrol-2-yl)carbonylphosphonic dichloride
  • (1-methyl-1H-pyrrol-2-yl)carbonylphosphorothioic dichloride
  • (1-methyl-1H-pyrrol-2-yl)carbonylphosphorodithioic dichloride

Uniqueness

(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is unique due to its specific reactivity and the stability of its phosphoramidic derivatives. Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .

Properties

Molecular Formula

C6H7Cl2N2O2P

Molecular Weight

241.01 g/mol

IUPAC Name

N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C6H7Cl2N2O2P/c1-10-4-2-3-5(10)6(11)9-13(7,8)12/h2-4H,1H3,(H,9,11,12)

InChI Key

WCWRDCLEQQQPTI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)NP(=O)(Cl)Cl

Origin of Product

United States

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